molecular formula C17H18O3 B2996906 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 1443278-90-7

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2996906
CAS No.: 1443278-90-7
M. Wt: 270.328
InChI Key: QWGGBXQABWWPAF-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is a high-purity synthetic aromatic aldehyde designed for advanced chemical and pharmaceutical research. This compound serves as a versatile and critical building block in organic synthesis, particularly in the construction of complex molecular architectures. Its molecular structure, featuring both benzaldehyde and methoxy-substituted aryl groups, makes it a valuable precursor for synthesizing various derivatives, including Schiff bases, which are a class of compounds widely studied for their biological activities and material properties . Primary Research Applications: • Pharmaceutical Intermediates: This compound is used in the research and development of Active Pharmaceutical Ingredients (APIs). It is a key intermediate for exploring novel therapeutic agents, particularly in the synthesis of molecules with potential antibacterial, antifungal, or other pharmacologically relevant properties . • Organic Synthesis & Method Development: It is an essential reagent in fine chemical synthesis for creating complex ligands, functionalized polymers, and novel organic materials. Its aldehyde group is highly reactive, enabling condensations, nucleophilic additions, and cyclization reactions . • Material Science Research: The compound's structure is of interest in developing new organic materials and for studying intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial in crystal engineering and supramolecular chemistry . Handling & Safety: This product is intended for use by qualified laboratory professionals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Disclaimer: This product is for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGGBXQABWWPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,3-dimethylphenol with 3-methoxybenzaldehyde under specific conditions. One common method is the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The benzyloxy-phenethoxy analog (96% yield) demonstrates high efficiency via oxidation and alkaline hydrolysis , whereas the target compound’s synthesis remains less documented.
  • For instance, the bromomethyl analog’s crystal structure suggests stable packing for solid-phase applications .
Solubility and Bioavailability
  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde (MW 188.13) exhibits a Log S value of -2.2, indicating moderate solubility in aqueous media. Its topological polar surface area (TPSA) is 35.5 Ų, suggesting moderate membrane permeability .
  • Chlorophenyl Analog : With a higher molecular weight (290.73), this compound may exhibit reduced solubility compared to the target compound, though its GHS classification highlights acute toxicity (H302) requiring careful handling .

Biological Activity

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde, a compound with a complex aromatic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a methoxy group and an aldehyde functional group, contributing to its reactivity and interaction with biological systems. Its structural formula can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

Antimicrobial Activity

Research has indicated that derivatives of benzaldehyde compounds exhibit notable antimicrobial properties. For instance, studies show that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
4-DMBAC. albicans18

Antiviral Activity

Preliminary studies suggest potential antiviral activity against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism may involve the inhibition of viral replication through modulation of host cellular pathways.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Modulation of Cell Signaling : It could alter cell signaling pathways that are hijacked by viruses for replication.

Case Studies

  • Antiviral Efficacy Study : A study evaluated the antiviral efficacy of a related benzaldehyde derivative against HBV in vitro. Results indicated a significant reduction in viral load with an IC50 value comparable to existing antiviral agents.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cell lines. The compound showed selective toxicity towards infected cells while sparing healthy cells, indicating a favorable therapeutic window.

Comparative Analysis with Similar Compounds

Table 2: Comparative Biological Activity

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicity (IC50)
This compoundModerateModerate>50 µM
Benzaldehyde Derivative AHighLow30 µM
Benzaldehyde Derivative BModerateHigh25 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves:

Protection of hydroxyl groups : Use benzyl or methoxymethyl groups to protect reactive sites during multi-step reactions .

Aldehyde introduction : Condensation reactions (e.g., with 2-hydrazinopyridine in ethanol) to form Schiff bases, followed by oxidation to stabilize the aldehyde group .

Demethylation/functionalization : Controlled demethylation using reagents like sodium hypochlorite to introduce methoxy groups .

  • Challenges : Side reactions during protection/deprotection steps and regioselectivity in alkylation. Purity (>97% by HPLC) is critical for reproducibility .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituents:
  • Aldehyde proton at δ ~10.72 ppm .
  • Methoxy groups at δ ~3.84 ppm .
  • FTIR : Peaks at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • HRMS : Validates molecular ion ([M+H]⁺) with <0.3 ppm error .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Solubility testing via UV-Vis at varying concentrations recommended .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store at 0–6°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Use DIPEA (diisopropylethylamine) to enhance nucleophilic substitution efficiency .
  • Temperature control : Stepwise heating (e.g., -35°C for chlorotriazine coupling, 40°C for amine addition) minimizes side products .
  • Purification : Gradient column chromatography (e.g., CH₂Cl₂/EtOAc) resolves mixed fractions, improving purity to >99% .
  • Yield improvement : Pilot reactions show ~90% yield with optimized stoichiometry (1.15 equiv. of methyl 3-aminobenzoate) .

Q. What computational methods predict the compound’s physicochemical and electronic properties?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate solubility parameters using logP (~2.8) and polar surface area (45.7 Ų) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in nucleophilic additions .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA = 55.8 Ų) and blood-brain barrier penetration .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (IC₅₀ ± SEM) to rule out cell-specific effects .
  • Structural analogs : Compare with derivatives (e.g., 4-benzyloxy-3-methoxy variants) to isolate substituent effects .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify outliers or assay artifacts .

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